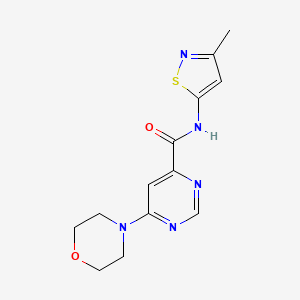

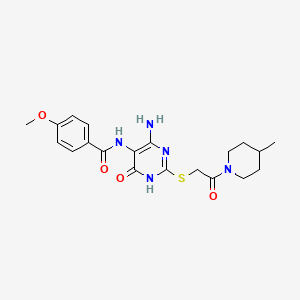

![molecular formula C14H15F3N4OS B2586778 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198960-15-3](/img/structure/B2586778.png)

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves introducing a hydrophilic skeleton and different chains based on BPTES . This systematic exploration of the structure-activity relationship led to the discovery of superior derivative compounds .Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives involve the introduction of a hydrophilic skeleton and different chains based on BPTES . This leads to the formation of superior derivative compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using different spectroscopic techniques . For instance, the yield, melting point, reaction time, and IR can be determined .Applications De Recherche Scientifique

Anticancer Activity

The thiadiazole moiety is known for its anticancer properties. Research has shown that derivatives of thiadiazole, such as 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole , have been synthesized and screened for their in vitro antiproliferative activity on pancreatic ductal adenocarcinoma (PDAC) cells . This suggests that our compound of interest could potentially be explored for its efficacy against cancer cells, particularly in the context of PDAC.

Antimicrobial Agents

Thiadiazole derivatives have been evaluated for their potent antimicrobial properties. A study has synthesized a series of 1,3,4-thiadiazole derivatives and tested them against various microbial strains, including E. coli , B. mycoides , and C. albicans . The compound could be investigated for its antimicrobial efficacy, possibly leading to the development of new antimicrobial agents.

Antifungal Applications

The structural analogs of thiadiazole have shown enhanced antifungal activity against strains like A. flavus and C. albicans . This indicates that our compound could be a candidate for developing antifungal medications or treatments.

Antiviral Research

Compounds with the thiadiazole structure have been part of studies aiming to discover new non-nucleoside antiviral agents . Although the anti-HIV activity of these compounds may be limited compared to existing treatments, they provide a foundation for future modifications and research in antiviral drug development.

Antibacterial Action

Preliminary screenings of thiadiazole derivatives have shown moderate antibacterial action against a range of bacterial strains, including S. aureus , E. faecalis , E. coli , and K. pneumoniae . This suggests that the compound could be explored for its potential use in treating bacterial infections.

Mécanisme D'action

Target of Action

The primary target of the compound 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is Glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a critical step in various biochemical pathways .

Mode of Action

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine acts as a selective inhibitor of GLS1 . It binds to the active site of the GLS1 enzyme, thereby inhibiting its activity . This inhibition results in a decrease in the conversion of glutamine to glutamate .

Biochemical Pathways

By inhibiting GLS1, 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, which is a critical step in various biochemical processes, including energy production and protein synthesis . The inhibition of GLS1 leads to an upregulation of ROS levels .

Pharmacokinetics

The compound 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine exhibits good metabolic stability and bioavailability . It has a bioavailability of 12.4%

Result of Action

The inhibition of GLS1 by 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine leads to a decrease in the conversion of glutamine to glutamate . This results in an upregulation of ROS levels , which can induce cell death and thus exhibit antitumor activity .

Orientations Futures

The future directions for “2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” and similar compounds involve further exploration of the structure-activity relationship to discover superior derivative compounds . These compounds could potentially be used in a variety of drug categories, offering a new strategy for the development of novel inhibitors .

Propriétés

IUPAC Name |

2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4OS/c15-14(16,17)11-2-1-3-12(19-11)22-8-10-4-6-21(7-5-10)13-20-18-9-23-13/h1-3,9-10H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYMQDWZDWQKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586695.png)

![2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2586696.png)

![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)

methanone](/img/structure/B2586701.png)

![2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2586702.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2586706.png)

![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586713.png)

![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)